molecular formula C15H15ClN2O2S B116838 2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide CAS No. 50509-09-6

2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide

Cat. No. B116838
CAS RN: 50509-09-6
M. Wt: 322.8 g/mol
InChI Key: IZDCQDAHLOWCSG-UHFFFAOYSA-N
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Description

2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide is a chemical compound with the molecular formula C13H11ClN2O2S . It has a molecular weight of 294.75700 .


Synthesis Analysis

The synthesis of this compound involves several steps, but the exact process can vary depending on the specific methods used . Unfortunately, the detailed synthetic route is not available in the search results.


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also contains a chlorobenzoyl group and an acetamide group .


Physical And Chemical Properties Analysis

This compound has a density of 1.432g/cm3 and a boiling point of 556.5ºC at 760 mmHg . The exact melting point is not specified . The compound also has a flash point of 290.3ºC .

Scientific Research Applications

Intermediate in the Synthesis of Brotizolam

Specific Scientific Field

Organic Chemistry, Pharmaceutical Chemistry

Summary of the Application

This compound is used as an intermediate in the synthesis of Brotizolam . Brotizolam is a hypnotic and sedative drug used in veterinary medicine as an appetite stimulant .

Methods of Application or Experimental Procedures

While the specific methods of application or experimental procedures are not detailed in the source, typically, the synthesis of such compounds involves a series of organic reactions, which may include condensation, substitution, or addition reactions. The exact procedures would depend on the specific synthesis route chosen.

Results or Outcomes

The outcome of using this compound as an intermediate is the production of Brotizolam, a hypnotic and sedative drug .

Analytical Reference Standard

Specific Scientific Field

Analytical Chemistry, Forensic Chemistry

Summary of the Application

This compound is used as an analytical reference standard . Analytical reference standards are substances used to calibrate measurements in analytical chemistry, ensuring the accuracy and consistency of results.

Methods of Application or Experimental Procedures

In its role as an analytical reference standard, this compound would be used in techniques such as mass spectrometry . It would be prepared at a known concentration and then used to calibrate the instrument, allowing for accurate measurement of other samples.

Results or Outcomes

The use of this compound as an analytical reference standard helps ensure the accuracy and consistency of measurements in analytical chemistry .

properties

IUPAC Name

2-amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-2-9-7-11(15(21-9)18-13(19)8-17)14(20)10-5-3-4-6-12(10)16/h3-7H,2,8,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDCQDAHLOWCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CN)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192721
Record name 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-2-thienyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide

CAS RN

50509-09-6
Record name 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-2-thienyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50509-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-2-thienyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-amino-N-[3-(2-chlorobenzoyl)-5-ethyl-2-thienyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.247.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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